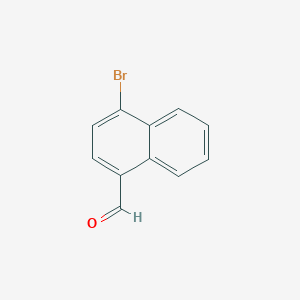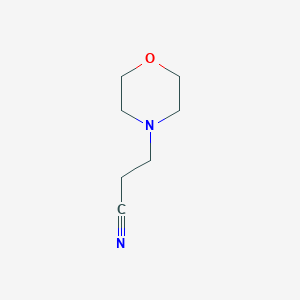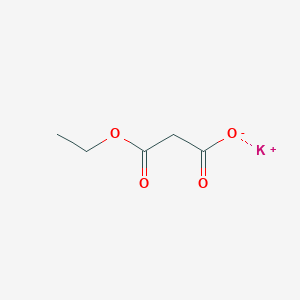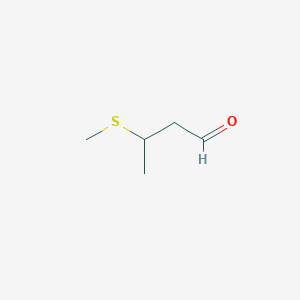
4-ブロモ-1-ナフタレンカルバルデヒド
概要
説明
4-Bromo-1-naphthaldehyde is an organic compound with the molecular formula C₁₁H₇BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the fourth position and an aldehyde group is attached to the first position. This compound is commonly used in organic synthesis and has various applications in scientific research.
科学的研究の応用
4-Bromo-1-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules and fluorescent probes.
Medicine: Research studies utilize 4-Bromo-1-naphthaldehyde in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals
Safety and Hazards
4-Bromo-1-naphthaldehyde is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray . Protective equipment should be worn when handling this chemical .
Relevant Papers There are several peer-reviewed papers and technical documents related to 4-Bromo-1-naphthaldehyde available at Sigma-Aldrich . These documents can provide more detailed information about this compound.
作用機序
Target of Action
4-Bromo-1-naphthaldehyde is an organic compound that primarily targets aldehydes and ketones in biochemical reactions . The compound’s bromine atom and aldehyde group make it a versatile intermediate in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition . In this process, the nitrogen atom in hydroxylamine or hydrazine acts as a nucleophile, attacking the partially positive carbon atom in the carbonyl group of the aldehyde or ketone . This results in the formation of oximes or hydrazones, respectively .
Biochemical Pathways
The primary biochemical pathway affected by 4-Bromo-1-naphthaldehyde is the formation of oximes and hydrazones . The compound’s interaction with hydroxylamine or hydrazine leads to the formation of these products, which can have various downstream effects depending on the specific context of the reaction .
Result of Action
The molecular and cellular effects of 4-Bromo-1-naphthaldehyde’s action depend on the specific reaction context. In general, the compound’s ability to form oximes and hydrazones can influence a variety of biochemical processes .
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromo-1-naphthaldehyde can be synthesized through several methods. One common method involves the bromination of 1-naphthaldehyde. The process typically includes the following steps:
Bromination of 1-naphthaldehyde: 1-naphthaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is carried out in an inert solvent like dichloromethane at room temperature.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure 4-Bromo-1-naphthaldehyde.
Industrial Production Methods: In industrial settings, the production of 4-Bromo-1-naphthaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
化学反応の分析
Types of Reactions: 4-Bromo-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-bromo-1-naphthoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 4-Bromo-1-naphthaldehyde can yield 4-bromo-1-naphthylmethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in 4-Bromo-1-naphthaldehyde can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 4-Bromo-1-naphthoic acid.
Reduction: 4-Bromo-1-naphthylmethanol.
Substitution: 4-Methoxy-1-naphthaldehyde.
類似化合物との比較
4-Methoxy-1-naphthaldehyde: Similar structure but with a methoxy group instead of a bromine atom.
4-Chloro-1-naphthaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.
1-Naphthaldehyde: Lacks the bromine substitution.
Uniqueness: 4-Bromo-1-naphthaldehyde is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to its analogs. This makes it particularly useful in the synthesis of complex organic molecules .
特性
IUPAC Name |
4-bromonaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESASPRCAIMYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405106 | |
| Record name | 4-Bromo-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50672-84-9 | |
| Record name | 4-Bromo-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-naphthaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)








